molecular formula C25H20ClNO4 B2667519 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866809-21-4

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2667519
CAS No.: 866809-21-4
M. Wt: 433.89
InChI Key: OCXKXIWCTPLKGD-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with a molecular formula of C25H20ClNO4 and a molecular weight of 433.89 g/mol. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzyl, chlorobenzoyl, and dimethoxy groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c1-30-22-12-19-21(13-23(22)31-2)27(14-16-6-4-3-5-7-16)15-20(25(19)29)24(28)17-8-10-18(26)11-9-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXKXIWCTPLKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Chlorobenzoyl Group: The chlorobenzoyl group can be added through an acylation reaction using 4-chlorobenzoyl chloride and a base such as pyridine.

    Methoxylation: The dimethoxy groups can be introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, leading to the formation of carboxylic acids or amines.

Scientific Research Applications

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxide: An oxidized derivative with different chemical reactivity.

    4-hydroxyquinoline: A simpler quinoline derivative with hydroxyl substitution.

The uniqueness of 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be represented as follows:

C20H20ClNO4\text{C}_{20}\text{H}_{20}\text{Cl}\text{N}\text{O}_{4}

This structure features a benzyl group, a chlorobenzoyl moiety, and two methoxy groups, contributing to its pharmacological properties.

Research has demonstrated that this compound exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.

Inhibitory Potency

The compound has shown promising results in various studies:

  • AChE Inhibition : IC50 values indicate potent inhibition, suggesting effective binding affinity to the active site of AChE.
  • BuChE Inhibition : Similar findings were observed for BuChE, enhancing its potential as a dual-target inhibitor for cognitive disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one:

Assay TypeResultIC50 (μM)
AChE InhibitionSignificant inhibition5.90 ± 0.07
BuChE InhibitionSignificant inhibition6.76 ± 0.04

These results highlight the compound's potential as a therapeutic agent in neurodegenerative conditions.

Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and the target enzymes. The docking analysis revealed key interactions with amino acid residues within the active sites of AChE and BuChE, supporting its role as an effective inhibitor.

Case Studies

Several studies have explored the therapeutic applications of this compound:

  • Neuroprotection : A study reported that the compound exhibited neuroprotective effects in models of oxidative stress, which is a contributing factor in neurodegenerative diseases.
  • Anticancer Activity : Preliminary investigations suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

Q & A

Basic: What are the recommended synthetic routes for 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one?

Methodological Answer:
The synthesis typically involves cyclization of substituted chalcone precursors or microwave-assisted catalytic methods. For example:

  • Microwave-assisted catalysis : A mixture of (E)-1-(2-aminophenyl)-3-(substituted quinolinyl)prop-2-en-1-one and indium(III) chloride (20 mol%) under microwave irradiation (360 W, 5 min) yields dihydroquinolinone derivatives in ~63% efficiency .
  • Acid/base-catalyzed cyclization : Use of acetic acid or InCl₃ in refluxing ethanol facilitates isomerization of 2′-aminochalcones to dihydroquinolinones, followed by benzylation and chlorobenzoylation .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane) or recrystallization (CH₂Cl₂/di-isopropylether) isolates the product .

Basic: How is the structure of this compound validated using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction data refined via SHELXL (SHELX system) resolves the dihydroquinolinone core, benzyl/chlorobenzoyl substituents, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.5 ppm) align with similar compounds .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₄H₂₁ClN₂O₄: [M+H]⁺ calc. 437.1164) .

Advanced: How can researchers resolve contradictions in X-ray crystallographic data during refinement?

Methodological Answer:

  • Validation in SHELXL : Use the HKLF 4 format to refine against all reflections, even negative F² values. Adjust weighting schemes (e.g., WGHT) to minimize residuals (R-factors) and validate hydrogen bonding networks .
  • Handling disorder : For flexible substituents (e.g., benzyl groups), split occupancy models or restraints (e.g., SIMU, DELU) improve thermal parameter accuracy .
  • Cross-check with spectroscopy : Compare crystallographic torsion angles (e.g., methoxy groups) with NMR-derived dihedral angles to resolve geometric discrepancies .

Advanced: What strategies optimize synthetic yield and purity for scaled-up production?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., InCl₃, AlCl₃) for cyclization efficiency. InCl₃ reduces side reactions (e.g., dimerization) in microwave-assisted synthesis .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve precipitation .
  • In-line analytics : Use TLC (silica GF₂₅₄) or HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and isolate impurities .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Methodological Answer:

  • Substituent variation : Replace the 4-chlorobenzoyl group with fluorophenyl or trifluoromethylphenyl moieties to modulate electron-withdrawing effects and receptor binding .
  • Core modifications : Introduce methyl/methoxy groups at C-2 or C-8 positions to assess steric effects on biological targets (e.g., kinase inhibition) .
  • Biological assays : Pair SAR with in vitro cytotoxicity (e.g., MTT assay) or receptor-binding studies (e.g., fluorescence polarization) to prioritize derivatives .

Advanced: How are computational methods integrated with experimental data to predict molecular properties?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model dipole moments (e.g., methoxy-substituted anthraquinones: ~3.91 debye) and predict π-π stacking interactions .
  • Molecular docking : Dock the compound into receptor active sites (e.g., benzodiazepine receptors) using AutoDock Vina to prioritize synthesis targets .
  • Validation : Compare computed IR/Raman spectra with experimental data to confirm conformational stability .

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